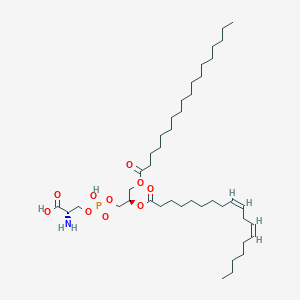
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine(monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) is a phosphatidylserine derivative. It is a conjugate base of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoserine and is a major species at physiological pH 7.3 . This compound is a type of phosphatidylserine, which are phospholipids containing serine as a head group. Phosphatidylserines are crucial components of cell membranes and play a significant role in cell signaling and apoptosis .
准备方法
The synthesis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) involves the esterification of glycerol with stearic acid and linoleic acid, followed by phosphorylation and subsequent attachment of the serine moiety . The industrial production methods typically involve enzymatic processes to ensure specificity and yield. The reaction conditions often include the use of catalysts and controlled temperature and pH to optimize the reaction .
化学反应分析
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phosphate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
科学研究应用
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: This compound is used to investigate the role of phosphatidylserines in cell membrane structure and function.
Medicine: It is studied for its potential therapeutic effects in neurodegenerative diseases, as phosphatidylserines are known to support cognitive function.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
作用机制
The mechanism of action of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity. The molecular targets include kinases and phosphatases involved in cell signaling pathways .
相似化合物的比较
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) is unique due to its specific fatty acid composition (stearic acid and linoleic acid). Similar compounds include:
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-l-serine: Contains arachidonic acid instead of linoleic acid.
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine: Contains palmitic acid instead of stearic acid.
1-Oleoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine: Contains oleic acid instead of stearic acid.
These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.
属性
分子式 |
C42H78NO10P |
|---|---|
分子量 |
788 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
InChI 键 |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















